molecular formula C19H19N3OS3 B2377724 2-(benzylthio)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476464-26-3

2-(benzylthio)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2377724
CAS RN: 476464-26-3
M. Wt: 401.56
InChI Key: XVEWYVXENMDTNR-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, also known as BMTA, is a compound that has gained significant interest in scientific research due to its potential applications in various fields. BMTA belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. In

Scientific Research Applications

Antioxidant Activity

Benzothiazole derivatives, similar to the compound , have been investigated for their antioxidant properties. For example, a study by Cabrera-Pérez et al. (2016) evaluated benzothiazole-isothiourea derivatives for their antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity. These derivatives showed promising results in scavenging free radicals and protecting against liver damage by increasing reduced glutathione content and decreasing malondialdehyde levels, suggesting their potential use in mitigating oxidative stress-related conditions Cabrera-Pérez et al., 2016.

Anticancer Activity

The anticancer potential of benzothiazole derivatives is another area of significant interest. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with various heterocyclic rings and evaluated their antitumor activity. Some derivatives demonstrated considerable anticancer activity against human tumor cell lines, highlighting the potential of benzothiazole structures as a basis for developing new anticancer agents Yurttaş et al., 2015.

Synthesis and Characterization

Research also focuses on the synthesis and characterization of compounds with benzothiazole and thiadiazole moieties for various applications. For instance, Azeez and Abdullah (2019) detailed the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, leading to compounds with antimicrobial activities. This work underscores the synthetic versatility of thiadiazole derivatives and their potential in creating substances with biological relevance Azeez & Abdullah, 2019.

Insecticidal Properties

The development of new insecticidal agents is another application. Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety, demonstrating significant insecticidal activities against the cotton leafworm, Spodoptera littoralis. This suggests the potential of such derivatives in agricultural pest control Fadda et al., 2017.

properties

IUPAC Name

2-benzylsulfanyl-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS3/c1-14-6-5-9-16(10-14)12-25-19-22-21-18(26-19)20-17(23)13-24-11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEWYVXENMDTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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